molecular formula C8H10N2O3S B1588027 Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate CAS No. 29571-39-9

Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate

Cat. No.: B1588027
CAS No.: 29571-39-9
M. Wt: 214.24 g/mol
InChI Key: AZQJLAUOZFTBTH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate is an organic compound with the molecular formula C8H10N2O3S. This compound is characterized by the presence of a pyrimidine ring substituted with hydroxy and mercapto groups, and an ethyl ester group. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate typically involves the condensation of ethyl acetoacetate with thiourea under basic conditions, followed by cyclization and subsequent esterification. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-mercapto-5-pyrimidinecarboxylate
  • Ethyl 2-hydroxy-4-oxo-2-pentenoate
  • Ethyl 6-hydroxy-5-isobutoxy-2-methyl-4-pyrimidinecarboxylate

Uniqueness

Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and mercapto groups allows for versatile chemical reactivity and potential for forming multiple types of interactions with biological targets .

Properties

IUPAC Name

ethyl 2-(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-2-13-6(11)3-5-4-9-8(14)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQJLAUOZFTBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394758
Record name Ethyl (4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29571-39-9
Record name MLS000737545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium ethoxide (6.105 g, 89.71 mmol) was added to absolute ethanol (150 mL) under an atmosphere of nitrogen followed by diethyl-2-formylsuccinate (I105) (crude, 16.5 g) in absolute ethanol (30 mL) and thiourea (6.829 g, 89.71 mmol). The reaction mixture was heated at reflux for 1 hour then cooled to room temperature at which stirring was continued for 16 hours. The volatiles were evaporated under reduced pressure to give a brown oily solid. Cold aqueous acetic acid solution (15%; 120 mL) was added and the resulting mixture was sonicated and then stirred at 0° C. until all the residue was in suspension. The resulting precipitate was collected by filtration. The filter cake was washed with water (100 mL) and dried to give the title compound (I106) (6.31 g, 19% yield over 2 steps) as an off-white solid; 1H NMR (400 MHz, d6-DMSO) δ 7.44 (s, 1H), 4.05 (q, J=7.1 Hz, 2H), 3.28 (s, 2H), 1.17 (t, J=7.1 Hz, 3H).
Quantity
6.105 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
6.829 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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